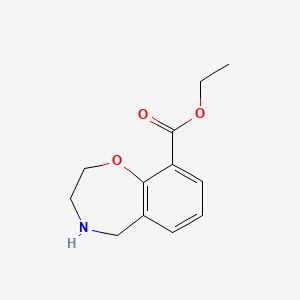

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Description

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a heterocyclic compound featuring a benzoxazepine core fused with an ethyl ester group at position 8. Benzoxazepines are structurally characterized by a seven-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-9-8-13-6-7-16-11(9)10/h3-5,13H,2,6-8H2,1H3 |

InChI Key |

MPZSHSMLMMPKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1OCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate . One common approach involves the cyclization of an appropriate precursor, such as an amino acid derivative or an amine, under specific reaction conditions. For example, a key step in the synthesis may involve intramolecular ring closure to form the oxazepine ring.

Industrial Production Methods: While there isn’t a widely recognized industrial-scale production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques. Researchers often tailor the synthetic route based on their specific needs.

Chemical Reactions Analysis

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate group or other reactive positions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃) or alkoxides.

Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. For example:

- Oxidation yields the corresponding carboxylic acid.

- Reduction leads to the alcohol derivative.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: finds applications in various scientific fields:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biological Studies: It may serve as a probe for investigating biological pathways.

Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or modulate cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate with key analogs, focusing on structural features, synthetic methodologies, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula inferred from synthesis details in .

Key Findings

Structural Variations and Functional Group Impact: The ethyl ester group in the target compound contrasts with the carboxylic acid in 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-...-8-carboxylic acid . This difference influences solubility and bioavailability, with esters typically being more lipophilic than acids.

Synthetic Methodologies :

- The Pd(OAc)₂/TBAF-mediated synthesis of Compound 13 (91% yield) highlights efficient cross-coupling strategies applicable to benzoxazepine derivatives . However, the benzoxazepine ring may require tailored conditions due to its strained heterocycle.

- The fluorenylmethoxy carbonyl group in the analog from suggests utility in peptide synthesis, whereas the target compound’s ethyl ester may serve as a prodrug or synthetic intermediate.

Purity and Applications: The 95% purity reported for 4-(aminomethyl)-3-bromobenzoic acid hydrochloride underscores the importance of high-purity intermediates in drug development. While purity data for the target compound are unavailable, analogous standards likely apply.

Research Implications and Limitations

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H15NO3 |

| CAS Number | 1955540-78-9 |

| InChI Key | GDNZCFTXXZNGTG-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of o-aminophenols with ethyl chloroformate in the presence of a base to form the oxazepine ring. The reaction conditions can be optimized for higher yields using techniques such as continuous flow reactors and chromatography for purification.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a lead compound in developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate specific signaling pathways related to cancer progression has been a focal point of research .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of certain enzymes and receptors that play critical roles in disease processes. For example, it may inhibit kinases or proteases that are essential for tumor growth and metastasis.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. This suggests its potential utility in treating infections caused by these pathogens.

Case Study 2: Anticancer Efficacy

A cell viability assay conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique biological activities:

| Compound Name | Biological Activity |

|---|---|

| Methyl 2,3-dihydrobenzo[b][1,4]oxazepine | Moderate antimicrobial activity |

| Ethyl 2-(phenyl)-1H-benzimidazole | Strong anticancer properties |

| Ethyl 2-(methyl)-benzothiazepine | Mild antibacterial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.